(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone
Description
“(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone” is a synthetic compound featuring a piperazine core substituted with a 2,5-dichlorophenyl group and a morpholino methanone moiety. This structure combines the pharmacophoric elements of piperazine (a common scaffold in CNS-targeting drugs) and morpholine (a polar heterocycle that enhances solubility and bioavailability). The 2,5-dichlorophenyl group introduces steric and electronic effects that may influence receptor binding affinity and selectivity.
Properties
IUPAC Name |
[4-(2,5-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-12-1-2-13(17)14(11-12)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTLHABDBOMYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 2,5-dichlorophenylpiperazine with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: Reaction times can vary but typically range from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Acylation and Amide Formation
The secondary amines in the piperazine ring undergo acylation reactions with electrophilic agents. For example:
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Reaction with acyl chlorides : Substituted benzoyl chlorides react with the piperazine nitrogen to form amides (Fig. 1A). This is critical in generating derivatives with enhanced biological activity .
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Coupling with carboxylic acids : Using coupling agents like HATU, the piperazine nitrogen reacts with acids to yield carboxamide derivatives (e.g., methyl 1-(4-(5-bromo-2-chloropyrimidin-4-yl)piperazin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate) .
Key Data :
Nucleophilic Substitution
The electron-deficient pyrimidine ring (if present in derivatives) and the 2,5-dichlorophenyl group participate in nucleophilic substitution:
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Halogen displacement : Bromine or chlorine atoms on pyrimidine derivatives are replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions .
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Aromatic substitution : The dichlorophenyl group undergoes directed ortho-metallation for functionalization, though steric hindrance from chlorine atoms limits reactivity.
Example Reaction :
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
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Suzuki–Miyaura Coupling : The bromine atom in pyrimidine derivatives couples with arylboronic acids to introduce aryl groups .
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Buchwald–Hartwig Amination : Used to modify the piperazine nitrogen with aryl halides .
Structural Insight :
The ketone carbonyl forms hydrogen bonds with Tyr55 and His117 in AKR1C3’s active site, stabilizing enzyme-inhibitor complexes .
Ring-Opening and Cyclization
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Piperazine ring-opening : Under strong acidic conditions (e.g., HCl/dioxane), the Boc-protected piperazine undergoes deprotection to yield free piperazine derivatives .
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Morpholine reactivity : The morpholine oxygen acts as a weak nucleophile, participating in condensations or forming hydrogen-bonded adducts .
Mechanistic Pathway :
Oxidation and Reduction
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Ketone reduction : The central methanone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this diminishes biological activity .
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Oxidative degradation : Strong oxidants (e.g., KMnO₄) cleave the morpholine ring, forming carboxylic acid derivatives.
Biological Relevance and SAR
The compound’s reactivity directly impacts its function as a selective AKR1C3 inhibitor (IC₅₀ ∼100 nM) :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H19Cl2N3O2
- Molecular Weight : 344.2 g/mol
- Chemical Structure : Chemical Structure
This compound features a piperazine ring, which is a common structural motif in pharmaceuticals, enhancing the pharmacokinetic properties of drug candidates.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of morpholino(phenylpiperazin-1-yl)methanones exhibit potent inhibitory effects on the aldo-keto reductase enzyme AKR1C3, which is implicated in hormone-related cancers and leukemia. The compound demonstrated an IC50 value of approximately 100 nM, indicating significant potency against this target .
- Neuropharmacological Effects :
- Antimicrobial Properties :
Case Study 1: Inhibition of AKR1C3
A study published in the RCSB Protein Data Bank highlighted the crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone. This research elucidated the binding interactions that contribute to the compound's inhibitory effects on AKR1C3, providing insights into its potential as a therapeutic agent for hormone-sensitive cancers .
Case Study 2: Antimicrobial Activity
In a synthesis study involving piperazine derivatives, researchers reported that certain compounds exhibited significant antibacterial properties. The methodology included the characterization of synthesized compounds using techniques such as LC/MS and NMR spectroscopy to confirm their structures and activities .
Potential for Further Research
The diverse applications of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone suggest several avenues for future research:
- Structure-Activity Relationship Studies : Further exploration of how modifications to the piperazine or morpholine rings affect biological activity could yield new therapeutic agents.
- Clinical Trials : Given its promising pharmacological profile, advancing this compound into clinical trials could assess its efficacy and safety in human populations.
Mechanism of Action
The mechanism of action of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other piperazine- and morpholine-containing derivatives allow for comparative analysis. Key distinctions lie in substituent positioning, electronic effects, and pharmacological profiles. Below is a detailed comparison with analogs from the provided evidence and related literature:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity: The 2,5-dichlorophenyl group in the target compound differs from the 3,4-dichlorophenyl substitution in Compounds 20 and 21 . In Compound 5g , iodinated aromatic rings introduce significant bulk and electronic effects, contrasting with the smaller chlorine atoms in the target compound. This may reduce membrane permeability but improve target specificity.
Functional Group Contributions: The morpholino methanone group in the target compound replaces the sulfonamide moiety in Compounds 20–22 . Morpholino groups enhance solubility due to their polar oxygen atoms, whereas sulfonamides may improve metabolic stability. The triazine core in ’s Compound 22 offers a planar, electron-deficient scaffold, contrasting with the flexible piperazine-morpholino system of the target compound.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2,5-dichlorophenylpiperazine with a morpholino carbonyl precursor, analogous to the sulfonamide couplings in Compounds 20–21 (yields 65–80%) . Morpholino-containing compounds like 5g and triazine derivatives require multistep procedures, suggesting the target compound may also necessitate optimized reaction conditions for scalability.
Spectroscopic Signatures :
- IR spectra of analogs (e.g., Compounds 20–21) show characteristic NH (3275–3290 cm⁻¹) and C=O (1655–1670 cm⁻¹) stretches , which would also be expected in the target compound.
- The absence of sulfonamide SO₂ peaks (~1350 cm⁻¹) in the target compound distinguishes it from Compounds 20–22 .
Research Implications
The structural uniqueness of “(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone” positions it as a candidate for further pharmacological screening, particularly in serotonin or dopamine receptor modulation (common targets for piperazine derivatives). Comparative data highlight the need for empirical studies to evaluate its solubility, binding affinity, and metabolic stability relative to sulfonamide and triazine analogs.
Biological Activity
(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a dichlorophenyl group and a morpholino group linked to a ketone. Its molecular formula is , with a molecular weight of approximately 307.22 g/mol.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, including aldo-keto reductases (AKR). Specifically, it has been shown to selectively inhibit AKR1C3, an enzyme implicated in hormone-related cancers and leukemia. The IC50 value for this inhibition is reported to be around 100 nM, indicating potent activity .
Structure-Activity Relationships (SAR)
The biological activity of the compound is influenced by the following structural features:
- Substituents on the Phenyl Ring : Lipophilic electron-withdrawing groups enhance activity.
- Functional Groups : The presence of hydrogen bond acceptors significantly increases binding affinity.
- Ketone Moiety : Essential for maintaining biological activity as it participates in hydrogen bonding within the active site of target enzymes .
Inhibition Studies
Table 1 summarizes the IC50 values for various derivatives of the compound against AKR1C3 and other targets.
| Compound Name | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | AKR1C3 | 100 |
| 4-(4-Chlorophenyl)piperazin-1-yl(morpholino)methanone | AKR1C3 | 80 |
| 4-(4-Fluorobenzyl)piperazin-1-yl(morpholino)methanone | AbTYR | 180 |
These data suggest that modifications to the piperazine or phenyl moieties can lead to significant changes in inhibitory potency.
Case Studies
A study evaluating the cytotoxic effects of various piperazine derivatives found that compounds with similar structures to this compound showed promising results against cancer cell lines. For instance, derivatives exhibited IC50 values less than that of doxorubicin in certain assays, indicating their potential as anticancer agents .
Q & A
Basic: What are the optimal synthetic pathways for (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and carbonylation. For example, coupling 2,5-dichlorophenylpiperazine with morpholine-derived carbonyl precursors under anhydrous conditions is a common approach. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in amidation steps .
- Catalysts : Triethylamine or DMAP may improve coupling efficiency by activating carbonyl groups .
- Temperature : Reactions often proceed at 60–80°C to balance reaction kinetics and thermal decomposition risks .
Yield optimization requires rigorous monitoring via TLC or HPLC to isolate intermediates and minimize side products like unreacted piperazine derivatives .
Basic: How is the structural integrity of this compound confirmed, and what analytical techniques are critical for purity assessment?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., morpholino methylene groups at δ 3.5–3.7 ppm) and confirm piperazine ring substitution .
- Mass spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (expected m/z ~394.3 for CHClNO) and fragments corresponding to dichlorophenyl or morpholino cleavage .
- HPLC-PDA : Purity ≥95% is standard, with retention time reproducibility ensuring batch consistency .
Advanced: How do steric and electronic effects of the 2,5-dichlorophenyl group influence receptor binding selectivity in pharmacological studies?
Answer:
The 2,5-dichlorophenyl moiety enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets (e.g., serotonin or dopamine receptors). Computational studies (molecular docking) suggest:
- Electron-withdrawing Cl groups stabilize binding via halogen bonds with cysteine or histidine residues .
- Steric hindrance from the para-Cl substituent may limit off-target interactions compared to mono-chlorinated analogs .
Experimental validation requires competitive binding assays (e.g., radioligand displacement) against D/5-HT receptors to quantify affinity shifts .
Advanced: What strategies resolve contradictions in reported bioactivity data across in vitro vs. in vivo models?
Answer:
Discrepancies often arise from:
- Metabolic stability : In vivo hepatic metabolism (e.g., CYP450-mediated oxidation of morpholino groups) may reduce bioavailability compared to in vitro assays .
- Protein binding : Serum albumin binding in vivo alters free compound concentration, necessitating corrections using equilibrium dialysis data .
Methodological harmonization, such as using physiologically relevant assay media (e.g., 40% plasma in cell-based tests), improves translatability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?
Answer:
Key SAR insights include:
- Morpholino substitution : Replacing morpholine with piperidine increases metabolic stability (reduced oxidation) but may lower solubility .
- Piperazine N-alkylation : Methyl or ethyl groups at the piperazine nitrogen enhance blood-brain barrier penetration for CNS targets .
- Halogen positioning : Moving the Cl substituent from 2,5- to 3,4-positions alters receptor subtype selectivity (e.g., 5-HT vs. 5-HT) .
Iterative optimization involves parallel synthesis of analogs followed by ADMET profiling (e.g., microsomal stability, LogP measurements) .
Advanced: What computational methods predict the compound’s interaction with off-target kinases, and how are false positives mitigated?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding to kinase ATP pockets (e.g., EGFR, CDK2) to assess residence time and conformational stability .
- Pharmacophore filtering : Exclude analogs with motifs prone to kinase inhibition (e.g., planar heterocycles mimicking adenine) .
Experimental validation via kinase profiling panels (e.g., Eurofins KinaseScan) at 1 µM reduces false positives from in silico predictions .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation for preclinical studies?
Answer:
- pH stability : The morpholino carbonyl group hydrolyzes under acidic conditions (pH <3), necessitating enteric coating for oral delivery .
- Thermal degradation : Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 4 weeks, supporting storage at 2–8°C .
Lyophilization in mannitol-based buffers improves long-term stability for intravenous formulations .
Advanced: What are the challenges in quantifying trace impurities (e.g., genotoxic derivatives) during scale-up, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
